molecular formula C9H5Cl2F3O2 B14020519 Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Cat. No.: B14020519
M. Wt: 273.03 g/mol
InChI Key: KRZKZJZIXDIAMV-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate typically involves the esterification of 2,6-dichloro-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of alternative catalysts and solvents may also be explored to optimize the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate
  • Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
  • Methyl 2,4-dichloro-5-fluorobenzoate

Uniqueness

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Biological Activity

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate is a synthetic organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including antimicrobial, herbicidal, and other pharmacological properties, supported by various studies and findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₆Cl₂F₃O₂. The presence of two chlorine atoms and one trifluoromethyl group on the aromatic ring significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological efficacy .

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial activity. This compound is hypothesized to possess analogous properties due to its structural features. Studies have shown that halogenated benzoates can inhibit the growth of various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate10E. coli
Trifluoromethyl derivatives4.88C. albicans

The minimum inhibitory concentrations (MICs) for related compounds suggest that this compound could be effective against similar organisms.

Herbicidal Activity

The herbicidal properties of this compound are also noteworthy. Compounds with trifluoromethyl groups have been shown to disrupt biochemical pathways in plants, leading to growth inhibition or death in susceptible species .

Case Study: Herbicidal Efficacy

A study assessing the herbicidal activity of related compounds found that those with similar structural features effectively controlled unwanted vegetation in agricultural settings. This compound's potential as a selective herbicide warrants further investigation.

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes or receptors within target organisms. The halogen substituents may enhance binding affinity to these biological targets, leading to inhibition of key metabolic pathways.

Properties

Molecular Formula

C9H5Cl2F3O2

Molecular Weight

273.03 g/mol

IUPAC Name

methyl 2,6-dichloro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3

InChI Key

KRZKZJZIXDIAMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

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